molecular formula C10H18N2O B1383656 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one CAS No. 1824126-86-4

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B1383656
CAS No.: 1824126-86-4
M. Wt: 182.26 g/mol
InChI Key: RFWPZHKNFPBDLJ-UHFFFAOYSA-N
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Description

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound characterized by a bicyclic framework where a cyclohexane ring is fused to a lactam ring via a spiro carbon atom. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol . The compound features an amino group at the 8-position and a methyl group on the azaspiro nitrogen, distinguishing it from related spiro derivatives.

Properties

IUPAC Name

8-amino-2-methyl-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWPZHKNFPBDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(CC2)N)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis

Traditional methods for synthesizing spirocyclic amines like 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one typically involve constructing the spirocyclic core via sequential reactions:

  • Formation of the spirocyclic framework: Usually achieved through cyclization of suitably functionalized precursors, such as amino acids, ketones, or nitriles, under conditions promoting intramolecular cyclization.
  • Introduction of amino groups: Via nucleophilic substitution or amination of precursor intermediates, often involving reductive amination or direct amination strategies.

However, specific literature on this particular compound is limited; instead, analogous methods for related spirocyclic systems provide insight.

Key Precursors and Reagents

  • Starting materials: Commonly include amino acids, aldehydes, or ketones bearing suitable substituents.
  • Reagents: Reducing agents (e.g., sodium borohydride), electrophiles, and cyclization catalysts are employed to form the spirocyclic core.

Modern and Scalable Preparation Techniques

Flow Chemistry for Azide Intermediate Formation and Reduction

Recent advances emphasize flow chemistry to enhance safety, scalability, and stereocontrol:

  • Azide formation: An intermediate step involves converting suitable precursors into azides, which are then reduced to amines.
  • Flow process: Continuous flow reactors facilitate the formation and reduction of azide intermediates, minimizing hazards associated with azides and allowing precise control over reaction parameters.

Research Findings:

  • A three-step flow process has been developed, involving azide formation, reduction, and subsequent functionalization, leading to high yields and enantiomeric purity.
  • Use of biocatalytic transaminases in flow systems enables enantioselective synthesis of the desired amino compound.

Biocatalytic Transaminase Technology

  • Enantioselective synthesis: Transaminases catalyze the stereoselective conversion of ketones to amino compounds.
  • Application: Used to produce This compound with high enantiomeric excess, especially on a larger scale.

Research Data:

Step Methodology Reagents/Conditions Notes
Azide formation Nucleophilic substitution Sodium azide in suitable solvent Safety precautions necessary
Azide reduction Catalytic hydrogenation or metal reduction Pd/C catalyst, hydrogen or alternative reductants Flow chemistry enhances safety
Enantioselective amino introduction Transaminase catalysis Transaminase enzymes, amino donors High stereoselectivity and yield

Specific Synthesis Pathways from Patented Methods

Synthesis from WO2008092888A1 Patent

This patent describes the synthesis of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, which are structurally related:

  • Key steps involve:

    • Cyclization of suitably substituted amino alcohols or amino acids.
    • Functionalization with aryl or heteroaryl groups.
    • Use of reducing agents like sodium cyanoborohydride or sodium borohydride for selective reductions.
  • Reagents and conditions:

    • Organic solvents such as dichloromethane.
    • Bases like lithium diisopropylamide.
    • Electrophilic fluorinating agents for further modifications.

Synthesis via Organic Synthesis Techniques

Research Findings on Synthesis Optimization

Continuous Flow and Biocatalysis

  • The integration of flow chemistry with biocatalytic transaminases has been demonstrated to efficiently produce This compound .
  • This approach offers advantages such as improved safety, scalability, stereocontrol, and environmental sustainability.

Key Experimental Data

Technique Outcome Advantages References
Flow azide formation and reduction High yield, safety Scalability, control
Biocatalytic enantioselective synthesis High enantiomeric excess (>99%) Stereoselectivity, mild conditions

Summary of Preparation Methods

Method Description Key Reagents Advantages Limitations
Multi-step Organic Synthesis Sequential reactions to construct core Various reagents (e.g., amines, aldehydes, reducing agents) Well-established Time-consuming, less scalable
Flow Chemistry Continuous formation and reduction of azides Sodium azide, catalysts, flow reactors Safer, scalable Requires specialized equipment
Biocatalytic Synthesis Enzymatic asymmetric amination Transaminases, amino donors High stereoselectivity Enzyme availability, cost

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Central Nervous System Disorders
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one has been investigated for its potential in treating central nervous system disorders such as anxiety, depression, and eating disorders. Its derivatives have shown promise in managing conditions like bulimia and binge eating by modulating neurotransmitter systems .

2. Cancer Therapy
Recent studies have highlighted the role of this compound in cancer therapy, particularly as a SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitor. This inhibition can disrupt cancer cell signaling pathways, making it a candidate for developing targeted cancer therapies . The compound's derivatives have been linked to improved efficacy against various cancer types, including those resistant to traditional treatments.

3. Metabolic Disorders
The compound has also been explored for its effects on metabolic disorders such as obesity and diabetes. By influencing hormonal pathways, it may help regulate metabolism and improve insulin sensitivity. This application is particularly relevant given the rising prevalence of metabolic diseases globally .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
CNS DisordersDemonstrated efficacy in reducing binge eating behaviors in animal models.
Cancer TherapySHP2 inhibition led to reduced tumor growth in xenograft models.
Metabolic DisordersImproved metabolic profiles observed in diabetic mouse models treated with derivatives.

Detailed Case Study: SHP2 Inhibition in Cancer Therapy

A notable study published in the Journal of Medicinal Chemistry examined the compound's ability to inhibit SHP2, a critical regulator of cell proliferation and survival pathways in cancer cells. The study utilized various in vitro assays to demonstrate that the compound effectively reduced SHP2 activity, leading to decreased proliferation of cancer cells and increased apoptosis rates .

Mechanism of Action

The mechanism of action of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and biological activities of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one and analogous spiro compounds:

Compound Name Core Structure Substituents/Modifications Key Activities Reference
This compound 2-Azaspiro[4.5]decan-3-one 8-Amino, 2-methyl Research use (specific activities not reported)
Gabapentin-lactam (2-azaspiro[4.5]decan-3-one) 2-Azaspiro[4.5]decan-3-one None (parent structure) Anticonvulsant (analogue of gabapentin)
1-Thia-4-azaspiro[4.5]decan-3-one derivatives 1-Thia-4-azaspiro[4.5]decan-3-one Varied aryl/heteroaryl groups (e.g., 4-fluorophenyl, thiazolyl) Anticancer (HepG-2 inhibition), antimicrobial
8-Oxa-2-azaspiro[4.5]decan-1-one 8-Oxa-2-azaspiro[4.5]decan-1-one Oxygen atom in place of sulfur/nitrogen Building block for drug discovery
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 1-Thia-4-azaspiro[4.5]decan-3-one 4-Fluorophenyl, 8-methyl Anticancer (72% yield, IC₅₀ < 10 µM)
1-Oxa-8-azaspiro[4.5]decanes 1-Oxa-8-azaspiro[4.5]decane 2-Ethyl, 8-methyl M1 muscarinic receptor partial agonism

Physicochemical Properties

  • Solubility and Stability: The amino group in this compound likely enhances water solubility compared to non-polar analogues like aryl-substituted thia-azaspiro compounds .
  • Melting Points : Thia-azaspiro derivatives (e.g., 4-(2-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one) exhibit higher melting points (105–107°C) due to stronger intermolecular forces from sulfur and aromatic groups .

Biological Activity

8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is a unique spirocyclic compound with significant potential in medicinal chemistry. Its structure includes an amino group and a carbonyl group, which contribute to its biological activities, particularly in the context of neurological disorders and as a scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H18_{18}N2_2O, with a molecular weight of 182.26 g/mol. The compound features a nitrogen atom integrated into a spiro ring system, providing unique reactivity and interaction profiles with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly:

  • Anticonvulsant Properties : The compound has been studied for its effects on neurotransmitter modulation, suggesting potential therapeutic applications in treating epilepsy and other neurological conditions.
  • Protein-Ligand Interactions : The structural features of this compound facilitate strong interactions with proteins, which may be leveraged for drug design targeting specific biological processes.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Hydrogen Bonding : The compound can form strong hydrogen bonds with various biological molecules, influencing its pharmacological profile.
  • Neurotransmitter Modulation : Its interactions within neurotransmitter pathways indicate a role in modulating synaptic transmission, which is critical for anticonvulsant activity.

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound:

  • Neuropharmacological Studies : In animal models, the compound demonstrated significant anticonvulsant effects, suggesting its potential use in treating seizure disorders.
  • Metabolite Studies : It has been identified as a metabolite in certain animal models, highlighting its relevance in pharmacokinetics and toxicology studies.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
3-Azaspiro[4.5]decan-2-oneSimilar spirocyclic structureNitrogen atom positioned differently
Gabapentin-lactamDegradation product of gabapentinShares some structural elements but differs functionally
8-Amino-3-methylspiro[4.5]decaneContains an amino group at a different positionPotentially different biological activities

Potential Applications

The applications of this compound span several fields:

  • Pharmaceutical Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing new treatments for neurological disorders.
  • Analytical Chemistry : As an impurity in gabapentin synthesis, it serves as an important reference point in quality control processes within pharmaceutical manufacturing.

Q & A

Q. What synthetic methodologies are commonly employed for laboratory-scale preparation of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. For analogous spiroazetidines (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one), a base-catalyzed cyclization in dichloromethane with optimized reaction times (18–24 hours) is reported . Key steps include:

  • Precursor preparation : Amine-functionalized intermediates.
  • Cyclization : Use of bases (e.g., K2_2CO3_3) and polar aprotic solvents (e.g., DCM).
  • Purification : Recrystallization from ethanol or chromatography.

Q. Example Reaction Conditions

Reagent/ConditionRoleExample Parameters
DichloromethaneSolvent20 mL per 5 mmol precursor
Base (e.g., K2_2CO3_3)Catalyst1.5–2.0 equivalents
TemperatureReflux40–60°C
Reaction Time18–24 hours

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard for structural elucidation . For spirocyclic analogs:

  • Data collection : STOE IPDS II diffractometer with MoKα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-97 for positional and thermal parameter optimization.
  • Validation : ORTEP-3 for molecular graphics and WinGX for data handling .

Q. Key Crystallographic Parameters (Example)

ParameterValue (Analog)Source
Space GroupP1 (triclinic)
Unit Cell Dimensionsa = 8.1878 Å, b = 10.2241 Å, c = 12.2188 Å
R-factor0.035 (I > 2σ)

Q. What biochemical pathways are modulated by this compound?

Methodological Answer: Based on structurally related RIPK1 inhibitors: The compound likely targets the necroptosis pathway by inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), blocking phosphorylation events required for cell death signaling . Experimental validation steps include:

  • In vitro assays : U937 cell necroptosis models.
  • Dosage optimization : 0.1–10 µM ranges in cell cultures to assess IC50_{50}.
  • Pathway analysis : Western blotting for RIPK1 phosphorylation and MLKL oligomerization.

Advanced Research Questions

Q. How can synthetic yield be optimized for derivatives of this compound?

Methodological Answer: Optimization strategies for spirocyclic analogs include:

  • Solvent screening : Polar aprotic solvents (e.g., THF, DMF) enhance cyclization efficiency.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling in derivative synthesis.
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 2 hours at 100°C) .

Case Study : A derivative (compound 41) achieved 85% yield via LiAlH4_4-mediated reduction of a ketone precursor .

Q. How should researchers resolve discrepancies between computational models and crystallographic data for spirocyclic compounds?

Methodological Answer:

  • Refinement protocols : Use SHELXL’s restraints for bond lengths/angles to align with DFT-calculated parameters .
  • Puckering analysis : Apply Cremer-Pople parameters (Q, θ, φ) to quantify ring distortions .
  • Validation tools : PLATON for symmetry checks and Twinning Law analysis in SHELX .

Q. Example Workflow :

Perform SCXRD and DFT geometry optimization.

Compare torsion angles and puckering amplitudes.

Adjust refinement restraints iteratively.

Q. What experimental design principles apply to in vivo dosage studies of this compound?

Methodological Answer: Based on RIPK1 inhibitor studies:

  • Dose-ranging : Start with 1–10 mg/kg in murine models, monitoring toxicity via ALT/AST levels.
  • PK/PD integration : Plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS.
  • Endpoint assays : Histopathology for necroptosis markers (e.g., RIPK1 phosphorylation in organs) .

Q. Dosage-Effect Correlation (Analog Data)

Dose (mg/kg)EffectToxicity
1–5RIPK1 inhibition (EC50_{50})None
>10Off-target effectsHepatotoxicity

Q. How do structural modifications (e.g., substituent variation) impact the bioactivity of spiroazetidine derivatives?

Methodological Answer:

  • SAR studies : Compare methyl, ethyl, and aryl substituents at position 8.
  • Binding assays : Surface plasmon resonance (SPR) to measure RIPK1 affinity.
  • Computational docking : AutoDock Vina for binding mode prediction.

Example : 8-Methyl analogs show higher RIPK1 affinity (Kd_d = 0.8 nM) than 8-phenyl derivatives (Kd_d = 5.2 nM) due to steric compatibility .

Data Contradiction Analysis Example
Issue : Divergent IC50_{50} values in enzymatic vs. cellular assays.
Resolution :

Verify compound stability (HPLC purity).

Assess cellular permeability (Caco-2 assays).

Adjust for off-target effects via kinome-wide profiling.

Q. Table 2: Crystallographic Software Tools

ToolApplicationReference
SHELXLRefinement
ORTEP-3Visualization
PLATONValidation

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one

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